5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride
Overview
Description
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an aminomethyl group attached to a dihydro-1,2-oxazole ring, which is further substituted with a carboxamide group and a hydrochloride moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as amino acids, aldehydes, or ketones.
Reaction Steps: The synthesis involves multiple steps, including the formation of the oxazole ring, introduction of the aminomethyl group, and subsequent carboxamide formation.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be substituted with various nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a tool in biochemical studies, aiding in the understanding of enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The aminomethyl group can interact with biological macromolecules, influencing enzyme activity and cellular processes. The carboxamide group may participate in hydrogen bonding, affecting the binding affinity to receptors and enzymes.
Comparison with Similar Compounds
4-Amino-5-aminomethyl-2-methylpyrimidine: Similar structure with a pyrimidine ring instead of oxazole.
5-(Aminomethyl)furan-2-yl)methanol: Contains a furan ring instead of oxazole.
Uniqueness: The presence of the oxazole ring and carboxamide group in 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride distinguishes it from similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
5-(aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c6-2-3-1-4(5(7)9)8-10-3;/h3H,1-2,6H2,(H2,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTSZCVLGPRIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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